molecular formula C17H24O B12107670 1,4a,8a-trimethyl-4,6,7,8,9,10-hexahydro-3H-phenanthren-2-one

1,4a,8a-trimethyl-4,6,7,8,9,10-hexahydro-3H-phenanthren-2-one

Cat. No.: B12107670
M. Wt: 244.37 g/mol
InChI Key: FAYHTWDDMCBTHR-UHFFFAOYSA-N
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Description

1,4a,8a-Trimethyl-4,6,7,8,9,10-hexahydro-3H-phenanthren-2-one is a complex organic compound with a unique structure. It belongs to the class of phenanthrenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by its three fused benzene rings and various functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4a,8a-trimethyl-4,6,7,8,9,10-hexahydro-3H-phenanthren-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as high-pressure liquid chromatography (HPLC) and gas chromatography (GC) ensures the purity and consistency of the product. The optimization of reaction conditions and the use of efficient catalysts are essential for cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1,4a,8a-Trimethyl-4,6,7,8,9,10-hexahydro-3H-phenanthren-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), alkylating agents (R-X)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1,4a,8a-Trimethyl-4,6,7,8,9,10-hexahydro-3H-phenanthren-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4a,8a-trimethyl-4,6,7,8,9,10-hexahydro-3H-phenanthren-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.

    Chrysene: Another polycyclic aromatic hydrocarbon with four fused benzene rings.

    Anthracene: A compound with three linearly fused benzene rings.

Uniqueness

1,4a,8a-Trimethyl-4,6,7,8,9,10-hexahydro-3H-phenanthren-2-one is unique due to its specific functional groups and structural features. These characteristics give it distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C17H24O

Molecular Weight

244.37 g/mol

IUPAC Name

1,4a,8a-trimethyl-4,6,7,8,9,10-hexahydro-3H-phenanthren-2-one

InChI

InChI=1S/C17H24O/c1-12-13-7-10-16(2)9-5-4-6-15(16)17(13,3)11-8-14(12)18/h6H,4-5,7-11H2,1-3H3

InChI Key

FAYHTWDDMCBTHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC3(CCCC=C3C2(CCC1=O)C)C

Origin of Product

United States

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